

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Tiglaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the 1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **tiglaldehyde**, a key α,β -unsaturated aldehyde. For contextual understanding and to offer a broader perspective for researchers working with similar compounds, we have included comparative data for two analogous α,β -unsaturated aldehydes: crotonaldehyde and acrolein. The information presented herein, including tabulated spectral data and standardized experimental protocols, is intended to aid in the structural elucidation and quality assessment of these compounds.

Comparative Spectral Data

The following tables summarize the experimentally determined ^{1}H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **tiglaldehyde**, crotonaldehyde, and acrolein. The data is presented to facilitate a clear comparison of the spectral features of these structurally related aldehydes.

Table 1: ¹H NMR Chemical Shift Data (ppm)



Compound	Aldehydic Proton (CHO)	Vinylic Proton (α-C)	Vinylic Proton (β-C)	Methyl Protons (CH₃)
Tiglaldehyde	9.38	-	6.42 (q)	2.09 (d), 1.78 (s)
Crotonaldehyde	9.49 (d)	6.13 (dq)	6.87 (dq)	1.93 (dd)
Acrolein	9.47 (d)	6.29 (dd)	6.12 (dd), 5.94 (dd)	-

Solvent: CDCl₃. Coupling constants (J) are not included in this table for brevity but are crucial for detailed structural analysis.

Table 2: 13C NMR Chemical Shift Data (ppm)

Compound	Carbonyl Carbon (C=O)	α-Carbon	β-Carbon	Methyl Carbon (CH₃)
Tiglaldehyde	195.1	137.9	154.2	14.5, 9.4
Crotonaldehyde	193.8	132.8	152.7	18.2
Acrolein	193.3	136.1	136.8	-

Solvent: CDCl3

Experimental Protocol for NMR Analysis

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **tiglaldehyde** and its analogues.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the analyte.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.



- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), should be added. TMS also serves as the chemical shift reference (0.00 ppm).
- Transfer the solution into a clean, dry 5 mm NMR tube.
- 2. NMR Spectrometer Setup:
- The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- 3. ¹H NMR Acquisition Parameters:
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- 4. ¹³C NMR Acquisition Parameters:
- Pulse Program: Standard single-pulse sequence with proton decoupling.
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less abundant and less sensitive than ¹H.
- 5. Data Processing:



- The raw data (Free Induction Decay FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the internal standard (TMS).

NMR Spectral Analysis Workflow

The following diagram illustrates the general workflow for the analysis of NMR spectra, from sample preparation to structural elucidation.



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